2-(benzo[d]thiazol-2-ylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-ylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is an organic compound that belongs to a class of heterocyclic compounds
Mechanism of Action
Mode of Action
It is mentioned that the compound exhibits properties of excited state intramolecular proton transfer (esipt), which results in dual fluorescence . This suggests that the compound may interact with its targets by transferring a proton in the excited state, leading to changes in the targets’ properties.
Result of Action
It is mentioned that the compound exhibits good thermal stability and electrochemical stability . This suggests that the compound may have stable interactions with its targets and could potentially influence cellular processes related to heat and electricity.
Action Environment
The compound’s good thermal and electrochemical stability suggest that it may be resistant to changes in temperature and electrical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide generally involves multi-step synthetic procedures
Formation of Benzo[d]thiazole Derivative: : Typically, benzo[d]thiazole can be synthesized via the cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives under acidic conditions.
Introduction of Pyrrolidine Ring: : The next step involves the nucleophilic substitution of the benzo[d]thiazole derivative with a pyrrolidine derivative that includes a trifluoromethyl-substituted pyridine group. This step might use a base such as potassium carbonate to facilitate the reaction.
Acetamide Group Formation: : The final step is the acylation of the amine group on the pyrrolidine ring with acetic anhydride or a similar acetylating reagent under mild conditions to yield the target compound.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized for yield and efficiency. Typically, large-scale production would involve optimization of reaction conditions such as temperature, pressure, and solvent choice, and the use of continuous flow reactors to enhance reaction kinetics and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the sulfur atom of the benzo[d]thiazole moiety, leading to sulfoxide or sulfone derivatives. Reduction reactions might target the nitrogen atoms or carbonyl groups.
Substitution Reactions: : The trifluoromethyl group on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions, often facilitated by the electron-withdrawing effect of the trifluoromethyl group.
Hydrolysis: : The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: : Strong bases like sodium hydride (NaH) or nucleophiles such as amines.
Hydrolysis: : Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced amine derivatives.
Substitution: : Various substituted pyridine derivatives.
Hydrolysis: : Amine and acetic acid.
Scientific Research Applications
2-(benzo[d]thiazol-2-ylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide has shown potential in several scientific fields:
Chemistry: : Utilized as a building block in the synthesis of more complex heterocyclic compounds.
Biology: : Investigated for its biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: : Explored for potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory effects.
Industry: : Employed in the development of new materials, including polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
2-(benzo[d]thiazol-2-ylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is distinct due to the combination of benzo[d]thiazole and pyridine rings with a trifluoromethyl group.
Similar Compounds
2-(benzo[d]thiazol-2-ylthio)-acetamide: : Lacks the pyrrolidine and trifluoromethyl groups.
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide: : Lacks the benzo[d]thiazole moiety.
2-(benzo[d]thiazol-2-yl)acetamide: : A simpler structure without the sulfur linkage.
Each of these related compounds exhibits distinct chemical behaviors and applications, further highlighting the unique attributes brought by the trifluoromethyl and pyrrolidine groups in the target compound.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4OS2/c20-19(21,22)12-5-6-16(23-9-12)26-8-7-13(10-26)24-17(27)11-28-18-25-14-3-1-2-4-15(14)29-18/h1-6,9,13H,7-8,10-11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGSQIRVKMHGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CSC2=NC3=CC=CC=C3S2)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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